molecular formula C14H25N2PS B14012304 N-(butylamino-phenyl-phosphinothioyl)butan-1-amine CAS No. 18995-00-1

N-(butylamino-phenyl-phosphinothioyl)butan-1-amine

Katalognummer: B14012304
CAS-Nummer: 18995-00-1
Molekulargewicht: 284.40 g/mol
InChI-Schlüssel: BUYJAHLFDMEAGP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(butylamino-phenyl-phosphinothioyl)butan-1-amine is an organic compound characterized by the presence of both amine and phosphinothioyl functional groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(butylamino-phenyl-phosphinothioyl)butan-1-amine typically involves the reaction of butylamine with phenylphosphinothioyl chloride under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is usually conducted at low temperatures to ensure the stability of the intermediate products.

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The process includes the purification of the final product through techniques such as distillation or crystallization to achieve the desired purity levels.

Analyse Chemischer Reaktionen

Types of Reactions

N-(butylamino-phenyl-phosphinothioyl)butan-1-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding phosphine oxides.

    Reduction: Reduction reactions can convert the phosphinothioyl group to a phosphine group.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides are employed in substitution reactions.

Major Products Formed

    Oxidation: Phosphine oxides.

    Reduction: Phosphines.

    Substitution: Alkylated amines.

Wissenschaftliche Forschungsanwendungen

N-(butylamino-phenyl-phosphinothioyl)butan-1-amine has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and as a reagent in organic synthesis.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials and as a catalyst in various industrial processes.

Wirkmechanismus

The mechanism of action of N-(butylamino-phenyl-phosphinothioyl)butan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites, thereby influencing various biochemical pathways. The phosphinothioyl group plays a crucial role in these interactions due to its ability to form stable complexes with metal ions and other biomolecules.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N-(butylamino-phenyl-phosphinoyl)butan-1-amine
  • N-(butylamino-phenyl-phosphinothioyl)pentan-1-amine
  • N-(butylamino-phenyl-phosphinothioyl)hexan-1-amine

Uniqueness

N-(butylamino-phenyl-phosphinothioyl)butan-1-amine is unique due to the presence of both amine and phosphinothioyl groups, which confer distinct chemical reactivity and biological activity

Eigenschaften

CAS-Nummer

18995-00-1

Molekularformel

C14H25N2PS

Molekulargewicht

284.40 g/mol

IUPAC-Name

N-[butylamino(phenyl)phosphinothioyl]butan-1-amine

InChI

InChI=1S/C14H25N2PS/c1-3-5-12-15-17(18,16-13-6-4-2)14-10-8-7-9-11-14/h7-11H,3-6,12-13H2,1-2H3,(H2,15,16,18)

InChI-Schlüssel

BUYJAHLFDMEAGP-UHFFFAOYSA-N

Kanonische SMILES

CCCCNP(=S)(C1=CC=CC=C1)NCCCC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.